molecular formula C13H16N2O B7459268 N,N-dimethyl-3-(3-indolyl)propionamide

N,N-dimethyl-3-(3-indolyl)propionamide

Cat. No. B7459268
M. Wt: 216.28 g/mol
InChI Key: JYTQPORASGNTNV-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(3-indolyl)propionamide, commonly known as DIP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIP is a derivative of indole-3-propionic acid, which is a naturally occurring compound found in various plants and animals.

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • Mukhanova et al. (2007) demonstrated the use of N,N-dimethyl-3-(3-indolyl)propionamide in the Claisen—Eschenmoser reaction, which is significant for synthesizing various acetamides and propionamides from hydroxymethylbenzofurans and indoles (Mukhanova, T. I., Kukushkin, S., Ivanov, P., Alekseeva, L., & Granik, V., 2007).
    • Tsuji et al. (1981) explored the oxidative cleavage of 3-substituted indoles, including N,N-dimethyl-3-(3-indolyl)propionamide, under oxygen atmosphere using a CuCl–Pyridine Complex, highlighting its potential in organic synthesis (Tsuji, J., Kezuka, H., Takayanagi, H., & Yamamoto, Keiji., 1981).
  • Pharmacological Studies :

  • Chemical Reactivity and Synthesis of Derivatives :

    • Gaber et al. (2017) reviewed the reactivity of N,N-dimethyl enaminones, a group including N,N-dimethyl-3-(3-indolyl)propionamide, highlighting their use as synthons for synthesizing various heterocycles, which are significant in medicinal chemistry (Gaber, H., Bagley, M., Muhammad, Z. A., & Gomha, S. M., 2017).
  • Catalysis and Chemical Transformations :

    • Luo et al. (2018) described a copper-catalyzed sulfenylation of indoles, including N,N-dimethyl-3-(3-indolyl)propionamide, which is important for synthesizing sulfur-containing organic compounds (Luo, X.-Q., Liu, Q., Zhu, H., & Chen, H., 2018).

properties

IUPAC Name

3-(1H-indol-3-yl)-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15(2)13(16)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTQPORASGNTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-(3-indolyl)propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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